sodium;N-(4-aminophenyl)sulfonylacetamide
Description
Historical Context of Sulfonamide Chemistry and its Relevance to N-(4-Aminophenyl)sulfonylacetamide Research
The journey of sulfonamide chemistry began not in medicine, but in the dye industry. huvepharma.com In 1932, German chemist Gerhard Domagk, working at Bayer AG, discovered that a red dye named Prontosil had a remarkable effect against bacterial infections in mice. huvepharma.comopenaccesspub.org This breakthrough, which earned Domagk the Nobel Prize in 1939, marked the dawn of the antibacterial era, a decade before the widespread introduction of penicillin. openaccesspub.orgresearchgate.net Subsequent research revealed that Prontosil was a prodrug, metabolizing in the body to the active antibacterial agent, sulfanilamide (B372717). openaccesspub.org
This discovery triggered a "sulfa craze," with thousands of molecules containing the sulfanilamide structure being created and investigated. huvepharma.comwikipedia.org Sulfacetamide (B1682645) itself was developed in 1941 and was notably used against urinary tract infections. openaccesspub.org The widespread and sometimes uncontrolled use of these early sulfa drugs led to incidents like the "sulfanilamide elixir" scandal in 1937, which prompted the passage of the Federal Food, Drug, and Cosmetic Act in the United States in 1938, mandating that new drugs demonstrate safety before marketing. huvepharma.comwikipedia.org As the first effective broad-spectrum systemic antibacterials, sulfa drugs saved countless lives during the early years of World War II, including those of prominent figures like Winston Churchill and Franklin Delano Roosevelt Jr. huvepharma.comwikipedia.org The development of sulfacetamide is a direct result of the intensive research efforts that followed the initial discovery of Prontosil, aiming to create derivatives with improved properties. wikipedia.org
| Year | Milestone | Significance |
|---|---|---|
| 1932 | Gerhard Domagk discovers the antibacterial effect of Prontosil. huvepharma.comopenaccesspub.org | Initiated the era of antibacterial chemotherapy. |
| 1936 | Ernest Fourneau discovers Prontosil is a prodrug for sulfanilamide. openaccesspub.org | Identified the active chemical moiety, paving the way for targeted synthesis. |
| 1938 | U.S. Federal Food, Drug, and Cosmetic Act is passed. huvepharma.comwikipedia.org | Established regulatory oversight for drug safety in response to the "sulfanilamide elixir" scandal. |
| 1941 | Sulfacetamide is developed. openaccesspub.org | Expanded the arsenal (B13267) of sulfa drugs with specific applications. |
Scope and Significance of Academic Research on N-(4-Aminophenyl)sulfonylacetamide
Academic research on N-(4-aminophenyl)sulfonylacetamide (sulfacetamide) and its sodium salt is multifaceted, focusing on its mechanism of action, chemical properties, and applications. The primary mechanism of action is the competitive inhibition of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). patsnap.compatsnap.comcaymanchem.com This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which bacteria need to produce nucleic acids and amino acids for growth and replication. patsnap.comcaymanchem.com By blocking this pathway, sulfacetamide acts as a bacteriostatic agent, inhibiting bacterial multiplication. wikipedia.org Humans are unaffected by this mechanism as they obtain folic acid from their diet. wikipedia.org
The compound is a subject of significant interest in dermatology and ophthalmology research due to its effectiveness against a variety of gram-positive and gram-negative bacteria. patsnap.commdedge.com Research has demonstrated its utility in managing various inflammatory dermatoses. mdedge.com Studies have explored its use in combination with other agents, such as sulfur, to enhance its effects through synergistic mechanisms. mdedge.commdedge.com Sulfur contributes keratolytic, antibacterial, and antifungal properties. mdedge.com This has led to extensive investigation into various formulations, including topical creams, lotions, and ophthalmic solutions, to broaden its therapeutic applications. patsnap.commdedge.com
Computational and theoretical chemistry studies have also been performed to understand the conformational preferences and electronic characteristics of the sulfacetamide molecule and its anion. researchgate.net Such research helps in elucidating the structure-activity relationships and the factors affecting the acidity of the sulfonamido group, which can inform the design of novel sulfonamide-based compounds. researchgate.net
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| CAS Number | 127-56-0 | caymanchem.com |
| Molecular Formula | C₈H₉N₂O₃S • Na | caymanchem.com |
| Molecular Weight | 237.23 g/mol | nih.gov |
| Exact Mass | 237.03098264 Da | nih.gov |
| Topological Polar Surface Area | 97.6 Ų | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
Current Challenges and Emerging Trends in Sulfonylacetamide Research
While sulfacetamide remains a valuable compound, research in the broader field of sulfonylacetamides faces several challenges. A primary concern in antimicrobial research is the development of bacterial resistance. Although resistance to topical sulfacetamide, particularly when combined with sulfur, has not been widely reported, the potential for resistance remains a driving force for continued research into new antimicrobial agents and mechanisms. mdedge.com
A significant trend in modern pharmaceutical research is the development of novel drug delivery systems. For sulfacetamide, this includes investigating hydrogel materials for ophthalmic applications, which could improve efficacy and tolerability. kaya.in Another emerging area is the exploration of new combination therapies. Researchers are investigating pairing sulfacetamide with natural anti-inflammatory compounds or with other antimicrobials to create more effective products. kaya.in
Furthermore, the core structure of N-phenyl)sulfonylacetamide and related molecules serves as a scaffold in medicinal chemistry for the development of new therapeutic agents beyond antimicrobials. For instance, research has been conducted on the synthesis and evaluation of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives as potential agents against sensitive and resistant cancer cells. nih.gov This highlights a trend of repurposing established chemical scaffolds to address unmet challenges in other disease areas. Challenges in this field are similar to those in broader drug development, including the complexities of large-scale manufacturing, ensuring batch-to-batch reproducibility, and navigating regulatory pathways for new formulations and combination products. frontiersin.org
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H10N2NaO3S+ |
|---|---|
Molecular Weight |
237.23 g/mol |
IUPAC Name |
sodium;N-(4-aminophenyl)sulfonylacetamide |
InChI |
InChI=1S/C8H10N2O3S.Na/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8;/h2-5H,9H2,1H3,(H,10,11);/q;+1 |
InChI Key |
PQMSFAORUFMASU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N.[Na+] |
Origin of Product |
United States |
Synthetic Methodologies for N 4 Aminophenyl Sulfonylacetamide and Its Derivatives
Established Synthetic Pathways for N-(4-Aminophenyl)sulfonylacetamide
The synthesis of N-(4-aminophenyl)sulfonylacetamide, the core structure, can be achieved through several established routes, with reflux and ultrasonic irradiation being two prominent methods. These pathways typically involve the acylation of a sulfonamide precursor.
Traditional synthesis of N-{(4-aminophenyl)sulfonyl}acetamide often relies on reflux-based protocols, which involve heating a reaction mixture over an extended period. nih.gov One common pathway involves the reflux of 4-aminobenzenesulfonamide (sulfanilamide) with acetic anhydride (B1165640). researchgate.net In this reaction, the amino group of the sulfanilamide (B372717) is acetylated to form the acetamide (B32628) moiety. Another established reflux method is the alkylation of 4-aminobenzenesulfonyl chloride with acetamide in the presence of a base like sodium hydroxide. researchgate.net
The reflux technique ensures that the reaction can be maintained at the constant boiling temperature of the solvent for a prolonged duration without loss of volume, facilitating the completion of the reaction. nih.gov The final product, N-{(4-aminophenyl)sulfonyl}acetamide, is then typically purified using techniques like liquid chromatography. researchgate.net The sodium salt is subsequently formed by refluxing the synthesized acetamide with sodium hydroxide. researchgate.net
As a modern and green alternative to conventional heating, ultrasonic irradiation has been successfully employed for the synthesis of N-{(4-aminophenyl)sulfonyl}acetamide. researchgate.netorientjchem.org This method utilizes the energy of acoustic cavitation to accelerate chemical reactions, often leading to significantly reduced reaction times, improved yields, and milder reaction conditions. mdpi.comnih.govscispace.com
Similar to the reflux methods, ultrasonic routes can involve the reaction of sulfanilamide and acetic anhydride or 4-aminobenzenesulfonyl chloride with acetic anhydride. researchgate.net The use of ultrasound is considered an eco-friendly and time-conservative approach in organic synthesis. researchgate.net Studies comparing the methods have demonstrated the efficiency of ultrasonic irradiation in producing the desired compound. researchgate.net
Table 1: Comparison of Synthetic Methods for N-{(4-aminophenyl)sulfonyl}acetamide
| Feature | Reflux-Based Synthesis | Ultrasonic Irradiation Assisted Synthesis |
|---|---|---|
| Energy Source | Conventional Heating (Oil/Sand Bath) | High-frequency Sound Waves (Acoustic Cavitation) |
| Reaction Time | Generally longer | Significantly shorter mdpi.com |
| Yield | Good | Often higher orientjchem.orgmdpi.com |
| Conditions | Elevated temperatures for extended periods | Milder, often at room temperature mdpi.com |
| Environmental Impact | Higher energy consumption | Considered a "green" chemistry approach researchgate.netorientjchem.org |
Derivatization Strategies for Expanding Chemical Space
The primary aromatic amine group on the N-(4-aminophenyl)sulfonylacetamide scaffold serves as a versatile handle for a wide range of derivatization reactions, allowing for significant expansion of its chemical space. These strategies include the formation of triazenes, azo dyes, and Schiff bases.
One significant derivatization pathway is the synthesis of hydroxytriazenes. This process begins with the diazotization of the primary aromatic amine of the parent sulfonamide. In this step, the amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. sci-hub.sedoubtnut.comrsc.org
This unstable diazonium salt is then immediately subjected to a coupling reaction with an alkyl or aryl hydroxylamine. sci-hub.se The reaction is typically carried out in a buffered medium (e.g., acetate (B1210297) buffer at pH 5-6) to facilitate the formation of the hydroxytriazene linkage (-N=N-N(OH)-). sci-hub.se This method has been used to synthesize various series of sulfa drug-based hydroxytriazenes. sci-hub.senih.gov
The diazonium salt intermediate is also central to the synthesis of azo dyes. The general route involves the diazotization of the primary aromatic amine, as described above, followed by coupling with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative. researchgate.netsphinxsai.comyoutube.com This electrophilic substitution reaction, known as a coupling reaction, results in the formation of a compound containing the characteristic azo group (-N=N-), which acts as a chromophore. doubtnut.comjbiochemtech.com
These resulting azo dye molecules can function as ligands, capable of forming coordination complexes with various metal ions. nih.govekb.eg The azo nitrogen atoms, along with other functional groups like phenolic hydroxyls, can act as donor sites, chelating with metal ions such as Cu(II), Ni(II), Fe(III), and Co(II). nih.govekb.egresearchgate.netresearchgate.net The synthesis of these metal complexes typically involves reacting the azo dye ligand with a corresponding metal salt in a suitable solvent. ekb.egjmchemsci.com Spectroscopic studies confirm the coordination of the metal to the ligand. ekb.egjmchemsci.com
The primary amine of N-(4-aminophenyl)sulfonylacetamide can readily undergo a condensation reaction with a carbonyl compound (an aldehyde or ketone) to form a Schiff base, a compound containing an imine or azomethine group (-C=N-). scirp.orgresearchgate.netjetir.org This reaction is often carried out by refluxing the amine and the carbonyl compound in a suitable solvent like ethanol, sometimes with acid or base catalysis. scirp.orgnih.gov A variety of Schiff bases have been synthesized from sulfacetamide (B1682645) and different substituted aldehydes. scirp.orgresearchgate.net
Furthermore, the synthesized Schiff bases can sometimes serve as intermediates for the construction of more complex heterocyclic systems. Under certain reaction conditions or with specific reactants, the imine can undergo further reactions, such as intramolecular cyclization, to form cyclized derivatives. nih.gov For instance, reactions involving appropriately substituted Schiff bases can lead to the formation of cyclic structures like oxazines. nih.gov
Table 2: Summary of Derivatization Reactions
| Derivative Class | Key Reaction | Reagents | Key Intermediate | Resulting Functional Group |
|---|
| Hydroxytriazene | Diazotization-Coupling | 1. NaNO₂/HCl 2. R-NHOH | Diazonium Salt | -N=N-N(OH)-R | | Azo Dye | Diazotization-Coupling | 1. NaNO₂/HCl 2. Phenol/Aniline | Diazonium Salt | -N=N-Ar | | Schiff Base | Condensation | Aldehyde/Ketone (R-CHO) | - | -N=CH-R (Imine) |
Table of Mentioned Compounds
| Compound Name |
|---|
| N-(4-aminophenyl)sulfonylacetamide |
| Sodium;N-(4-aminophenyl)sulfonylacetamide |
| 4-aminobenzenesulfonamide (sulfanilamide) |
| Acetic anhydride |
| 4-aminobenzenesulfonyl chloride |
| Acetamide |
| Sodium hydroxide |
| Nitrous acid |
| Sodium nitrite |
| (E)-N-(4-(2-hydroxybenzylideneamino) phenylsulfonyl) acetamide |
Functionalization of Complex Biomolecules with Sulfonylacetamide Moieties
The conjugation of sulfonylacetamide moieties to complex biomolecules, such as peptides and proteins, is a key strategy for developing targeted therapeutics and biological probes. This functionalization leverages the inherent properties of the sulfonylacetamide group while utilizing the specificity of the biomolecule to engage with biological systems.
A primary method for achieving this conjugation involves standard peptide coupling techniques. For instance, novel sulfonamide derivatives that incorporate dipeptide tails have been synthesized through the acylation of related compounds like homosulfanilamide. nih.gov These reactions are often mediated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or utilizing a benzotriazole-assisted method. nih.gov This approach effectively creates a stable amide bond between the sulfonylacetamide-containing structure and a peptide, thereby functionalizing the biomolecule.
Another strategy involves the "late-stage" functionalization of peptides that already contain a sulfonamide group. This allows for the modification of the peptide-conjugate after its initial synthesis. One such advanced method is the palladium-catalyzed C(sp³)–H arylation of sulfonamide-containing peptides. acs.orgnih.gov In this process, the N-sulfonated backbone of the peptide acts as a directing group, enabling highly site-specific arylation of a benzylsulfonamide moiety. acs.orgnih.gov This technique is valuable for creating diverse peptide-peptide and peptide-amino acid conjugates, highlighting how the sulfonylacetamide framework can be further modified within a complex biomolecular setting. acs.orgnih.gov
More general bioconjugation strategies are also applicable for attaching a modified N-(4-aminophenyl)sulfonylacetamide molecule to a larger protein. nih.gov If the sulfonylacetamide derivative is synthesized with a terminal carboxylic acid, it can be activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS). nih.govyoutube.com The resulting NHS-ester is reactive towards primary amine groups, such as the ε-amino group of lysine (B10760008) residues found on the surface of proteins, forming a stable amide linkage. youtube.comnih.gov This common approach allows for the covalent attachment of the sulfonylacetamide scaffold to protein carriers. youtube.com
Synthesis of N-(Benzene sulfonyl)acetamide Derivatives
The synthesis of derivatives based on the N-(benzenesulfonyl)acetamide scaffold is a central focus of medicinal chemistry research, aiming to generate new compounds with tailored biological activities. Several robust synthetic methodologies have been established.
A prevalent method starts with 4-acetamidobenzenesulfonyl chloride. In a general procedure, a solution of 4-acetamidobenzenesulfonyl chloride in a solvent like dichloromethane (B109758) is added to a mixture of a desired amine and a base, such as sodium carbonate. acs.org The reaction proceeds at room temperature, and upon completion, the product is isolated through extraction and purified, often by column chromatography. acs.org This straightforward nucleophilic substitution reaction allows for the introduction of a wide variety of substituents by simply changing the amine component.
Another well-established route begins with sulfanilamide (4-aminobenzenesulfonamide). To synthesize an intermediate like 2-chloro-N-(4-sulfamoylphenyl)-acetamide, sulfanilamide is suspended in a solvent such as acetone (B3395972) with a base like potassium carbonate. nih.gov Chloroacetyl chloride is then added dropwise at a reduced temperature (e.g., 0 °C) to yield the acetamide derivative. nih.gov This chloro-functionalized intermediate serves as a versatile precursor for further modifications, for example, by reacting it with ammonium (B1175870) thiocyanate (B1210189) to form thiazolidinone-benzenesulfonamide compounds. nih.gov
Multi-step synthetic schemes have also been developed to create more complex derivatives. For instance, a series of [N-(Substituted phenyl)-2-(3-substituted)sulfamoyl)phenyl)]acetamide derivatives were prepared using a four-step process involving chlorosulfonation, amination, ester hydrolysis, and a final amide coupling step using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N,N-diisopropylethylamine (DIPEA). nih.gov These methods provide access to a diverse library of compounds with potential therapeutic applications. nih.gov
The following table summarizes various synthetic approaches to N-(Benzene sulfonyl)acetamide derivatives based on published research findings.
| Starting Material | Key Reagents | Product Type | Yield | Reference |
| 4-Acetamidobenzenesulfonyl chloride, Benzylamine | Sodium carbonate, Dichloromethane | N-(4-(N-benzylsulfamoyl)phenyl)acetamide | 85% | acs.org |
| Sulfanilamide, Chloroacetyl chloride | Potassium carbonate, Acetone | 2-chloro-N-(4-sulfamoylphenyl)-acetamide | Not specified | nih.gov |
| 2-((4-Nitrophenyl)sulfonyl)acetic acid | Substituted amine, EDCI, DIPEA, DCM | [N-(Substituted phenyl)-2-((4-nitrophenyl)sulfonyl)]acetamide | 80-90% | nih.gov |
Modification of Sulfonylacetamide Scaffolds for Specific Molecular Interactions
The modification of the sulfonylacetamide scaffold is a deliberate strategy to tune the molecule's interaction with specific biological targets, primarily enzymes. By systematically altering the functional groups attached to the core structure, researchers can enhance potency, selectivity, and pharmacokinetic properties.
A key area of application is in the development of enzyme inhibitors. The core N-(benzenesulfonyl)acetamide structure serves as a versatile scaffold that can be decorated with various substituents to target the active sites of enzymes like cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), Transient Receptor Potential Vanilloid 1 (TRPV1), and carbonic anhydrases (CAs). nih.govchemrxiv.org For example, a series of novel N-(benzenesulfonyl)acetamide derivatives were designed and synthesized as multifunctional inhibitors targeting COX-2, 5-LOX, and TRPV1 for anti-inflammatory and analgesic therapy. chemrxiv.org Specific derivatives from this series demonstrated potent inhibitory activities, with IC₅₀ values in the nanomolar range, indicating strong binding to their respective enzyme targets. chemrxiv.org
Similarly, modifications of the benzenesulfonamide (B165840) scaffold have been explored to create inhibitors of carbonic anhydrase IX (CA IX), an enzyme implicated in cancer. nih.gov By synthesizing derivatives that incorporate moieties like thiazolidinone, researchers aim to enhance interactions with the enzyme's active site. nih.gov The sulfonamide (SO₂NH₂) group itself is a critical pharmacophore that anchors the inhibitor to the zinc ion within the active site of carbonic anhydrases. nih.gov
The rationale behind these modifications is rooted in structure-activity relationships (SAR). The introduction of different chemical groups can influence the molecule's electronic properties, steric profile, and hydrogen bonding capabilities, all of which govern its binding affinity and specificity for a target protein. The goal is to design a molecule that fits optimally into the target's binding pocket, often displacing water molecules and forming favorable interactions with key amino acid residues. acs.org The additional exit vectors provided by related scaffolds like sulfonimidamides, for instance, allow for the exploration of new subpockets within a protein target, potentially leading to enhanced affinity and novel biological effects. acs.org
The following table presents examples of how modifications to the sulfonylacetamide scaffold influence interactions with specific biological targets.
| Scaffold Modification | Target Enzyme(s) | Observed Effect | Reference |
| Addition of various substituted aryl and heteroaryl groups | COX-2, 5-LOX, TRPV1 | Potent multi-target inhibition (IC₅₀ in nM range) | chemrxiv.org |
| Incorporation of a thiazolidinone ring | Carbonic Anhydrase IX (CA IX) | Anticancer and antimicrobial activity | nih.gov |
| Coupling with dipeptide tails | Carbonic Anhydrases (CA I, II, IX, XII) | Effective inhibition (Kᵢ values in nM range) | nih.gov |
Theoretical and Computational Investigations of N 4 Aminophenyl Sulfonylacetamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been pivotal in understanding the fundamental properties of N-(4-aminophenyl)sulfonylacetamide. These methods allow for the detailed exploration of the molecule's electronic structure, which governs its geometry, stability, and reactivity.
The flexible nature of the N-(4-aminophenyl)sulfonylacetamide molecule gives rise to various possible conformations and tautomeric forms. DFT studies have been employed to investigate these aspects, providing a deeper understanding of the molecule's structural preferences.
Tautomerism: The sulfonamide group (-SO₂NH-) in N-(4-aminophenyl)sulfonylacetamide can potentially exhibit tautomerism, existing in equilibrium between the amide and the imidic acid form. Computational studies on related sulfonamides have shown that the amide form is generally more stable. researchgate.net DFT calculations can quantify the energy difference between these tautomers, providing insights into their relative populations under different conditions. The stability of these forms is influenced by factors such as solvent polarity, with more polar solvents potentially stabilizing the more polar tautomer. researchgate.net
Conformational Analysis: The three-dimensional structure of N-(4-aminophenyl)sulfonylacetamide is not rigid, with rotations possible around several single bonds. A key study explored the potential energy surface of this molecule using DFT calculations at the B3LYP/6-31G* level of theory to identify all conformational isomers. researchgate.net The conformation is primarily described by three torsion angles: C-C-S-N, C-S-N-C, and S-N-C=O. The preferred conformation, optimized at the B3LYP/6-31++G** level, was determined and compared with experimental X-ray diffraction data, showing good agreement. researchgate.net Quantum chemical methods have been used to study the conformational and electronic properties of sulfanilamide (B372717) and its derivatives, revealing the existence of multiple stable conformers depending on the orientation of the p-amino and amide groups. researchgate.net
Table 1: Calculated Torsion Angles for the Preferred Conformation of N-(4-aminophenyl)sulfonylacetamide
| Torsion Angle | Value (°) |
| C-C-S-N | 90 |
| C-S-N-C | 60 |
| S-N-C=O | 0 |
| Data sourced from DFT calculations at the B3LYP/6-31++G* level.* researchgate.net |
DFT calculations are a powerful tool for predicting the spectroscopic properties of molecules, such as their infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions can aid in the interpretation of experimental data and the structural characterization of the compound.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies, when scaled appropriately, often show excellent agreement with experimental FT-IR spectra. niscpr.res.innih.gov This allows for the assignment of specific vibrational modes to the observed absorption bands, confirming the presence of key functional groups in the N-(4-aminophenyl)sulfonylacetamide molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gauge-independent atomic orbital (GIAO) method, implemented within DFT, is commonly used to calculate the ¹H and ¹³C NMR chemical shifts of molecules. nih.govnih.gov By comparing the calculated chemical shifts with experimental NMR data, the structural assignment of N-(4-aminophenyl)sulfonylacetamide can be confirmed. Such calculations for related sulfonamides have demonstrated good correlation with experimental values. researchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a way to study the behavior of N-(4-aminophenyl)sulfonylacetamide in a more complex environment, such as in the presence of a biological target. These techniques are crucial for understanding its mechanism of action and for the design of new, related compounds.
Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. sciepub.com Studies have utilized molecular docking to investigate the interaction of sulfacetamide (B1682645) and its derivatives with various biological targets. For instance, the binding affinity of sulfacetamide with human topoisomerase II has been explored, providing insights into its potential as an anticancer agent. sciepub.comresearchgate.net In another study, the binding of sulfacetamide to acetylcholinesterase was investigated, revealing a weaker binding affinity compared to other sulfonamides. scirp.org These studies typically report binding energies and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of its stability and conformational changes over time. dovepress.com For sulfonamide inhibitors, MD simulations have been used to analyze the stability of the docked poses and to understand the complex dynamic behavior of the ligand within the binding site. nih.govnih.gov These simulations can reveal important information about the flexibility of both the ligand and the receptor, which is crucial for a comprehensive understanding of their interaction.
The concept of isosterism, and more broadly bioisosterism, involves the substitution of atoms or groups of atoms within a molecule with other groups that have similar physical or chemical properties, with the aim of modifying its biological activity. researchgate.net The sulfonamide group is a common subject of bioisosteric replacement in drug design.
Computational methods can be employed to design and evaluate potential structural isosteres of N-(4-aminophenyl)sulfonylacetamide. For example, the carboxylic acid group is a known bioisostere of the sulfonamide group. zu.ac.ae DFT calculations can be used to compare the electrostatic potential maps and average electron densities of the parent molecule and its designed isosteres to assess their similarity. researchgate.net This in silico approach allows for the rational design of new analogues with potentially improved properties before undertaking synthetic efforts. nih.govrsc.org
Chemoinformatics and In Silico Approaches
Chemoinformatics applies computational methods to solve chemical problems, particularly in the context of drug discovery. For N-(4-aminophenyl)sulfonylacetamide, these approaches can be used to predict its physicochemical properties and to analyze its relationship with other sulfonamides.
Quantitative Structure-Activity Relationship (QSAR) studies on sulfonamides have a long history, aiming to correlate structural features with antibacterial activity. researchgate.netopenaccesspub.org Modern chemoinformatic tools can calculate a wide range of molecular descriptors for N-(4-aminophenyl)sulfonylacetamide, such as lipophilicity (logP), molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors. These descriptors are crucial for predicting the molecule's pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME/T (Toxicity) predictions for sulfonamides have been performed to assess their drug-likeness and potential liabilities. scirp.org
Table 2: Predicted Physicochemical Properties of N-(4-Aminophenyl)sulfonylacetamide
| Property | Predicted Value |
| Molecular Formula | C₈H₁₀N₂O₃S |
| Molar Mass | 214.24 g/mol |
| IUPAC Name | N-[(4-aminophenyl)sulfonyl]acetamide |
| Data sourced from PubChem. wikipedia.org |
Prediction of Activity Spectra for Substance (PASS) Analysis
The Prediction of Activity Spectra for Substances (PASS) is a computational tool that estimates the likely biological activities of a chemical compound based on its two-dimensional structural formula. nih.govyoutube.com The underlying principle is that a compound's biological activity is a function of its structure. nih.gov The PASS algorithm works by comparing the structure of a query molecule against a vast training database of over 250,000 known biologically active substances, including drugs and lead compounds. genexplain.com This comparison generates a list of potential biological activities, with each activity assigned a probability of being active (Pa) and a probability of being inactive (Pi). youtube.comgenexplain.com
The predicted activity spectrum encompasses a wide range of endpoints, including pharmacotherapeutic effects, biochemical mechanisms of action, and specific toxicities like mutagenicity and carcinogenicity. nih.govgenexplain.com The results are typically sorted in descending order of the difference between Pa and Pi, highlighting the most probable activities at the top of the list. genexplain.com Generally, only activities with Pa > Pi are considered possible for a given compound. genexplain.com A Pa value greater than 0.7 indicates a high likelihood that the activity will be confirmed experimentally, while a Pa value between 0.5 and 0.7 suggests a moderate probability. researchgate.net The average accuracy of PASS predictions, based on leave-one-out cross-validation, is approximately 95%. nih.govgenexplain.com
While specific PASS analysis data for N-(4-aminophenyl)sulfonylacetamide was not found in the reviewed literature, this in silico tool is frequently applied to sulfonamide derivatives to explore their potential biological activities. nih.govresearchgate.net Based on the known antibacterial mechanism of N-(4-aminophenyl)sulfonylacetamide, a hypothetical PASS prediction would be expected to show high Pa values for activities such as "Antibacterial" and "Dihydropteroate synthase inhibitor." The table below illustrates a potential output from a PASS analysis for this compound.
| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |
|---|---|---|
| Dihydropteroate (B1496061) synthase inhibitor | 0.895 | 0.004 |
| Antibacterial | 0.852 | 0.011 |
| Antiprotozoal | 0.610 | 0.035 |
| Carbonic anhydrase inhibitor | 0.550 | 0.021 |
| Antifungal | 0.480 | 0.067 |
Computational Approaches for Evaluating Molecular Interactions
Computational methods such as molecular docking and molecular dynamics (MD) simulations are essential tools for investigating the interactions between a ligand, like N-(4-aminophenyl)sulfonylacetamide, and its biological targets at the molecular level. sciepub.comscirp.orgnih.gov Molecular docking predicts the preferred orientation and binding affinity of a molecule when it binds to a receptor, while MD simulations provide insights into the stability and conformational changes of the ligand-receptor complex over time. nih.govpharmaexcipients.com
Several in silico studies have explored the molecular interactions of N-(4-aminophenyl)sulfonylacetamide and its derivatives with various protein targets. In one study, molecular docking was used to investigate the binding of six sulfonamide-based compounds, including sulfacetamide, with the enzyme acetylcholinesterase (AChE). scirp.org The results showed that sulfacetamide had the weakest binding among the tested ligands, with a binding energy of -7.7 kcal/mol, indicating a potential interaction with the enzyme's active site. scirp.org
Another computational study focused on designing novel sulfacetamide derivatives as potential anticancer agents by targeting human topoisomerase II. sciepub.comresearchgate.net Twelve designed derivatives were docked with the enzyme, revealing ligand-protein interaction affinities that ranged from -6.8 Kcal/mol to -8.6 Kcal/mol. sciepub.comresearchgate.net These binding energies are comparable to that of the known topoisomerase II inhibitor, etoposide (B1684455) (-9.7 Kcal/mol), suggesting that the sulfacetamide scaffold could be a promising starting point for developing new inhibitors for this target. sciepub.comresearchgate.net
Furthermore, researchers have synthesized and evaluated conjugates of N-(4-aminophenyl)sulfonylacetamide with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and flurbiprofen (B1673479) as potential urease inhibitors. nih.gov Molecular docking experiments were performed to predict the binding mechanisms, and subsequent MD simulations were used to analyze the stability of the compound-enzyme complexes. nih.govmdpi.com The simulations confirmed that the conjugates formed stable complexes with the urease target, with no significant conformational changes observed during the simulation period. nih.govmdpi.com
Spectroscopic methods combined with computational analysis have also been used to study the interaction of sulfacetamide sodium (SAS) with bovine serum albumin (BSA). nih.gov This study determined that the binding process was spontaneous and that the primary forces involved in the interaction were hydrogen bonding and weak van der Waals forces. nih.gov
| Ligand | Protein Target | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Sulfacetamide | Acetylcholinesterase (AChE) | -7.7 | scirp.org |
| Sulfacetamide Derivatives (12) | Human Topoisomerase II | -6.8 to -8.6 | sciepub.comresearchgate.net |
| Ibuprofen-Sulfacetamide Conjugate | Urease | Not Specified | nih.gov |
| Flurbiprofen-Sulfacetamide Conjugate | Urease | Not Specified | nih.gov |
Application of Machine Learning in Compound Design and Prediction
Machine learning (ML) and artificial intelligence (AI) are revolutionizing pharmaceutical research by accelerating various stages of drug discovery, from target identification to lead optimization and property prediction. nih.govnih.gov These computational approaches use algorithms to analyze vast datasets, identify complex patterns, and build predictive models without being explicitly programmed. nih.govnih.gov For a compound like N-(4-aminophenyl)sulfonylacetamide, ML can be applied to predict its biological activities, design novel analogues with improved properties, and forecast its pharmacokinetic profile. nih.govmdpi.com
One of the most established ML techniques in drug design is the Quantitative Structure-Activity Relationship (QSAR) analysis. QSAR models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov A study on a series of sulfa drugs, which are structurally related to sulfacetamide, investigated their inhibitory activity against dihydropteroate synthetase (DHPS) from Pneumocystis carinii. nih.gov While conventional QSAR models based on properties like lipophilicity (log P) and molar refractivity showed a poor correlation, a three-dimensional QSAR (3D-QSAR) approach known as Comparative Molecular Field Analysis (CoMFA) yielded excellent results. nih.gov For a dataset of 36 analogues, the CoMFA model produced a statistically robust model with a cross-validated r² value of 0.699, indicating strong predictive power. nih.gov Such models are valuable for predicting the binding affinity of new sulfa drugs and guiding the design of more potent inhibitors. nih.gov
Beyond activity prediction, ML models are also being developed to predict fundamental physicochemical properties. For instance, researchers have noted the potential of applying machine learning procedures to build non-linear, fully predictive models for the solubility of sulfacetamide and the related compound sulfanilamide. researchgate.net Such models can use molecular descriptors derived from computational chemistry to accurately forecast how soluble a compound will be in various solvents, a critical parameter for drug formulation. researchgate.net
| Model Type | Target | Compound Class | Cross-Validated r² (q²) | Conventional r² | Reference |
|---|---|---|---|---|---|
| Conventional QSAR | Pneumocystis carinii DHPS | Sulfa Drugs | Not Specified | 0.142 | nih.gov |
| 3D-QSAR (CoMFA) | Pneumocystis carinii DHPS | Sulfa Drugs (36 analogues) | 0.699 | 0.964 | nih.gov |
Mechanistic Elucidation of Molecular Interactions Involving N 4 Aminophenyl Sulfonylacetamide
Molecular Target Identification and Validation
Beyond its primary role in enzyme inhibition, the molecular interactions of N-(4-aminophenyl)sulfonylacetamide and related sulfonamide structures have been explored in the context of other cellular targets, including protein-protein interactions, DNA, and cell membranes.
Protein-protein interactions (PPIs) are fundamental to most cellular processes and represent a challenging class of therapeutic targets. nih.govrsc.org While sulfacetamide (B1682645) itself is not primarily recognized as a PPI inhibitor, the sulfonamide scaffold is a significant pharmacophore in medicinal chemistry and has been investigated for its role in protein binding and the development of PPI modulators. nih.govacs.org
Research has focused on designing novel sulfonamide-based molecules to disrupt specific PPIs. For instance, a reactive N-acyl-N-alkyl sulfonamide (NASA) group has been employed as a "warhead" in the design of irreversible inhibitors targeting the human double minute 2 (HDM2)/p53 protein-protein interaction. researchgate.netnih.govbirmingham.ac.uk These covalent inhibitors were shown to effectively induce p53-mediated cell death. nih.govbirmingham.ac.uk Other studies have developed sulfonamide analogs that can stabilize PPIs, demonstrating selectivity for specific protein binding partners. nih.gov These investigations highlight the versatility of the sulfonamide functional group in engaging with protein surfaces, suggesting that while N-(4-aminophenyl)sulfonylacetamide's primary role is enzyme inhibition, its core structure is relevant to the broader field of PPI modulation.
Direct interactions with DNA, such as binding within the minor groove or inducing cleavage, represent another mechanism for therapeutic agents. nih.gov There is limited evidence in the reviewed literature to suggest that N-(4-aminophenyl)sulfonylacetamide functions through direct DNA interaction. However, studies on newly synthesized, structurally related sulfonamide derivatives have shown potential for such interactions.
A recent study reported the synthesis of novel sulfonamide derivatives that were found to have an affinity for DNA, engaging in mixed binding interactions. nih.gov Computational and experimental analyses indicated that these compounds could form stable complexes with DNA. nih.gov In a separate line of research, a computational docking study was conducted to design sulfanilamide (B372717) and sulfacetamide derivatives as potential inhibitors of human topoisomerase II. sciepub.com Topoisomerase inhibitors often function by stabilizing the enzyme-DNA complex, leading to DNA strand breaks, a form of DNA cleavage. nih.govnih.gov These studies suggest that the sulfonamide framework can be chemically modified to create compounds that interact with DNA, although this is not a recognized mechanism for sulfacetamide in its current form.
The interaction of a drug with the cell membrane is a critical factor influencing its transport and accumulation, and ultimately its efficacy. nih.gov Artificial cell membrane models, such as phospholipid bilayers, are used to study these interactions at a molecular level. nih.govucl.ac.be
| Interaction Investigated | Model System | Key Findings | Potential Implication |
|---|---|---|---|
| Partitioning into Membrane | Dipalmitoyl Phosphatidylcholine (DPPC) Bilayer | Thermodynamically favorable for sulfonamides to partition into the lipid bilayer. | Influences drug accumulation and transport across the cell membrane. |
| Effect on Membrane Properties | Dipalmitoyl Phosphatidylcholine (DPPC) Bilayer | Sulfonamides can reduce the thickness of the phospholipid bilayer. | May contribute to the cytotoxicity and overall biological effect of the compound. |
Photochemical and Electrochemical Reaction Mechanisms
The transformation and degradation of N-(4-aminophenyl)sulfonylacetamide, a compound of interest in various chemical contexts, can be initiated through photochemical and electrochemical means. Understanding the mechanisms governing these reactions is crucial for predicting its environmental fate and developing novel synthetic methodologies. This section elucidates the pathways involved in its visible light-mediated reactions with alkenes and its degradation in environmental systems through electrochemical processes.
Visible Light-Mediated Alkene Aminoarylation Pathways
The visible light-mediated aminoarylation of alkenes using N-(4-aminophenyl)sulfonylacetamide and its derivatives represents a modern synthetic approach to constructing valuable arylethylamine structures. nih.govmdpi.com This process operates through a sophisticated radical-mediated Smiles-Truce rearrangement. nih.govmdpi.comnih.gov
The reaction is initiated by the excitation of a photocatalyst upon absorption of visible light. This excited photocatalyst then engages in a single-electron oxidation of an electron-rich alkene, resulting in the formation of a radical cation. nih.gov This highly reactive intermediate is subsequently intercepted by the conjugate base of the sulfonylacetamide. nih.gov The ensuing carbon-centered radical intermediate is strategically positioned to undergo a critical and rate-determining 1,4-aryl transfer. nih.govmdpi.com
Detailed mechanistic studies, including synthetic, spectroscopic, kinetic, and computational analyses, have revealed that this 1,4-aryl migration can proceed through two distinct pathways. nih.govmdpi.com The specific pathway is contingent on the electronic properties of the migrating arene and the steric environment of the alkene. nih.govmdpi.com One pathway involves a stepwise process that proceeds through a radical Meisenheimer-like intermediate. nih.govmdpi.com Alternatively, the aryl transfer can occur in a concerted fashion. nih.govmdpi.com These investigations have not only illuminated the reaction mechanism but also expanded the synthetic utility of this transformation by broadening the scope of compatible migrating aryl groups. nih.govmdpi.com
| Step | Description | Key Intermediates | Influencing Factors |
| 1. Initiation | Visible light excitation of a photocatalyst. | Excited photocatalyst | Wavelength of light |
| 2. Radical Cation Formation | Single-electron oxidation of an electron-rich alkene by the excited photocatalyst. | Alkene radical cation | Alkene electronics |
| 3. Nucleophilic Attack | Interception of the radical cation by the conjugate base of the sulfonylacetamide. | Carbon-centered radical | Base concentration |
| 4. 1,4-Aryl Migration (Rate-Limiting) | Intramolecular transfer of the aryl group. | Radical Meisenheimer-like intermediate or concerted transition state | Arene electronics, alkene sterics |
| 5. Product Formation | Rearrangement and stabilization to yield the arylethylamine product. | Final product | Reaction conditions |
Electrochemical Degradation Pathways in Environmental Systems
In environmental systems, N-(4-aminophenyl)sulfonylacetamide, also known as sulfacetamide, can undergo degradation through electrochemical oxidation processes. researchgate.netnih.gov These processes are critical in the context of water treatment and the natural attenuation of sulfonamide antibiotics. The degradation pathways are primarily dictated by the generation of highly reactive oxidative species, such as hydroxyl radicals (•OH) and active chlorine species, depending on the composition of the aqueous matrix. nih.gov
Electrochemical treatment typically involves the application of an electric current to an aqueous solution containing the compound. When a supporting electrolyte such as sodium sulfate (B86663) (Na₂SO₄) is used, the primary degradation mechanism is the direct oxidation on the anode surface. nih.gov However, in the presence of chloride ions (Cl⁻), as is common in wastewater, the electrochemical process generates active chlorine species (e.g., Cl₂, HOCl, ClO⁻) that act as the main degrading agents through a mediated oxidation route. nih.gov
Studies on the electrochemical oxidation of sulfacetamide have identified several primary transformation products, indicating specific degradation pathways. researchgate.net Computational analyses, such as Density Functional Theory (DFT), have been employed to identify the regions of the sulfacetamide molecule that are most susceptible to attack by electrophilic species like hydroxyl radicals. researchgate.netnih.gov These studies suggest that the degradation can be initiated at several sites on the molecule.
The primary degradation routes for sulfacetamide under electrochemical oxidation include: researchgate.net
Hydroxylation of the aromatic ring: The attack of hydroxyl radicals on the benzene (B151609) ring, leading to the formation of hydroxylated intermediates.
Cleavage of the sulfonamide bond (S-N bond): This is a common degradation pathway for sulfonamides, resulting in the separation of the aniline (B41778) and the acetylsulfonyl moieties. nih.gov
Transformation of the amino group: The amino group can be oxidized to nitroso and subsequently to a nitro group. acs.org
Modification of the acetamide (B32628) group: The acetyl group may also be subject to oxidative attack.
A summary of the primary transformation products identified during the electrochemical treatment of sulfacetamide is presented below. researchgate.net
| m/z | Proposed Structure/Fragment | Degradation Pathway Indicated |
| 275 | Hydroxylated sulfacetamide | Aromatic ring hydroxylation |
| 259 | Product of S-N bond cleavage and subsequent reactions | Sulfonamide bond cleavage |
| 269 | Modified sulfacetamide derivative | Multiple reaction pathways |
| 299 | Dihydroxylated sulfacetamide | Extensive aromatic ring oxidation |
| 245 | Product of further degradation | Fragmentation of primary intermediates |
| 360 | Dimerized or further oxidized product | Complex secondary reactions |
Advanced Spectroscopic and Analytical Methodologies for N 4 Aminophenyl Sulfonylacetamide Research
Structural Characterization Techniques
Structural characterization provides fundamental information about the molecular architecture of sulfacetamide (B1682645) sodium. Techniques in this category offer detailed insights into the connectivity of atoms, the nature of functional groups, and the three-dimensional arrangement of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are routinely used to characterize sulfacetamide and its sodium salt. nih.gov
The ¹H NMR spectrum provides information about the different types of protons in the molecule. The aromatic protons on the p-substituted benzene (B151609) ring typically appear as two distinct doublets in the region of 6.5-7.7 ppm. rsc.org The protons of the primary amine (-NH₂) group give rise to a broad singlet, while the methyl protons (-CH₃) of the acetyl group appear as a sharp singlet at a higher field, typically around 2.0 ppm. rsc.org
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The carbonyl carbon of the amide group is characteristically found at the low-field end of the spectrum, often around 169 ppm. rsc.orgresearchgate.net The carbon atom of the methyl group appears at a much higher field, around 24 ppm. rsc.org The aromatic carbons produce a set of signals in the intermediate region of approximately 111-161 ppm. rsc.org
Table 1: Typical NMR Spectral Data for the Sulfacetamide Moiety
| ¹H NMR Data | ¹³C NMR Data | ||
| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |
| -CH₃ (acetyl) | ~2.0 (singlet) | -CH₃ (acetyl) | ~24 |
| -NH₂ (amino) | Variable (broad singlet) | Aromatic carbons | ~111-161 |
| Aromatic protons | ~6.5-7.7 (multiplets/doublets) | C=O (carbonyl) | ~169 |
| -NH- (sulfonamide) | Variable (singlet) |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibration of specific bonds. chemicalbook.com The IR spectrum of sulfacetamide sodium displays several characteristic absorption bands that confirm its structure. spectrabase.comnih.gov
Key vibrational frequencies include the asymmetric and symmetric stretching of the sulfonamide S=O bonds, which appear as strong bands typically in the ranges of 1310-1320 cm⁻¹ and 1143-1155 cm⁻¹, respectively. rsc.org The C=O stretching of the amide group (Amide I band) is observed as a strong absorption around 1680-1707 cm⁻¹. rsc.org The N-H stretching vibrations of the primary amine group are visible as a pair of bands in the 3300-3500 cm⁻¹ region. rsc.org The S-N stretching vibration is typically found in the 895-914 cm⁻¹ range. rsc.org
Table 2: Characteristic IR Absorption Bands for Sulfacetamide
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
| N-H stretch | Primary Amine (-NH₂) | 3300 - 3500 |
| N-H stretch | Amide (-CONH-) | 3230 - 3265 |
| C=O stretch (Amide I) | Amide (-CONH-) | 1680 - 1707 |
| N-H bend (Amide II) | Amide (-CONH-) | 1520 - 1535 |
| S=O asymmetric stretch | Sulfonamide (-SO₂NH-) | 1310 - 1320 |
| S=O symmetric stretch | Sulfonamide (-SO₂NH-) | 1143 - 1155 |
| S-N stretch | Sulfonamide (-SO₂NH-) | 895 - 914 |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. For sulfacetamide, the molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (214.24 g/mol ). nih.gov
The fragmentation pattern in the mass spectrum offers valuable structural information. chemguide.co.uk Energetically unstable molecular ions can break apart into smaller, characteristic fragment ions. chemguide.co.uklibretexts.org For sulfacetamide, common fragmentation pathways would involve the cleavage of the C-C bonds adjacent to the carbonyl group or the bonds of the sulfonamide moiety. libretexts.org Prominent fragments might correspond to the loss of an acetyl group (CH₃CO) or cleavage at the S-N bond. nih.govnist.gov
Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a substance in solution. For sulfacetamide sodium, this technique is widely used for quantitative analysis and to study its degradation and complexation reactions. uobaghdad.edu.iq
The UV spectrum of sulfacetamide sodium is pH-dependent due to the ionization of the amine and sulfonamide groups. nih.gov In an acetate (B1210297) buffer at pH 4.0, the absorption maximum (λmax) is observed at approximately 271 nm, which is distinct from its major degradation product, sulfanilamide (B372717) (λmax ≈ 258 nm). nih.gov This spectral difference allows for the simultaneous determination of both compounds in a mixture. nih.gov
UV-Vis spectrophotometry is also crucial in studying complexation. For instance, sulfacetamide sodium can be diazotized and coupled with other reagents, such as p-cresol, to form colored azo dyes. uobaghdad.edu.iqresearchgate.net The resulting colored product exhibits a new λmax at a longer wavelength (e.g., 450 nm), and the intensity of this absorption can be used to quantify the sulfacetamide sodium concentration. uobaghdad.edu.iq
For sulfacetamide, X-ray analysis would reveal the V-shaped conformation typical of many sulfonamides and detail the intermolecular interactions, such as hydrogen bonds, that govern the crystal packing. nih.gov The primary amine and sulfonamide groups are capable of forming extensive N-H···O and N-H···N hydrogen bonds, which link the molecules into a three-dimensional network. nih.gov Data from the Crystallography Open Database for sulfacetamide confirms the availability of its crystal structure information. nih.gov
Chromatographic Separation and Analysis
Chromatographic techniques are essential for separating sulfacetamide sodium from its impurities, degradation products, or other active ingredients in pharmaceutical formulations. akjournals.com High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a highly specific, sensitive, and precise method for the analysis of sulfacetamide sodium. semanticscholar.orgresearchgate.net A typical RP-HPLC method involves:
Stationary Phase: A C18 column is frequently used. akjournals.comresearchgate.net
Mobile Phase: A mixture of an aqueous buffer and an organic modifier is common. For example, a green mobile phase consisting of methanol (B129727) and water (e.g., 60:40, v/v) has been successfully used. akjournals.comresearchgate.net Another system uses an acetate buffer, acetonitrile (B52724), and methanol (e.g., 75:20:5, v/v/v). researchgate.net
Detection: Detection is typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance, such as 271 nm or 273 nm. akjournals.comsemanticscholar.org
Flow Rate: A flow rate of around 0.8 to 1.0 mL/min is often employed. akjournals.comresearchgate.net
This technique allows for the simultaneous determination and quantification of sulfacetamide sodium and related substances like sulfanilamide and dapsone. akjournals.com
Thin-Layer Chromatography (TLC): TLC is a simpler and more cost-effective chromatographic method used for both qualitative and quantitative analysis. nih.gov For sulfacetamide sodium, a TLC-spectrodensitometric method can be used:
Stationary Phase: Silica gel plates are commonly used. akjournals.comresearchgate.net
Mobile Phase: A mixture of solvents is chosen to achieve good separation. One effective system consists of chloroform, dichloromethane (B109758), and acetic acid (e.g., 6:2.5:1.5, by volume). akjournals.comresearchgate.net
Detection and Quantification: After separation, the spots on the TLC plate can be visualized under UV light and quantified by densitometry, typically in absorbance mode at a wavelength like 273 nm. akjournals.comresearchgate.net
Table 3: Examples of Chromatographic Conditions for Sulfacetamide Sodium Analysis
| Technique | Stationary Phase | Mobile Phase | Detection | Reference |
| RP-HPLC | C18 column | Methanol:Water (60:40, v/v) | UV at 273 nm | akjournals.com |
| RP-HPLC | C18 column | Acetate buffer (0.01 M, pH 7):Acetonitrile:Methanol (75:20:5, v/v/v) | Diode-Array Detector | researchgate.net |
| TLC | Silica gel plates | Chloroform:Dichloromethane:Acetic Acid (6:2.5:1.5, by volume) | Densitometry at 273 nm | akjournals.com |
Liquid Chromatography for Purification and Purity Assessment
Liquid chromatography (LC) stands as a cornerstone technique for the purification and purity assessment of sodium;N-(4-aminophenyl)sulfonylacetamide. The scalability of LC methods allows for both the isolation of impurities in preparative separation and the fine-tuning required for analytical-scale purity checks. sielc.com
In a typical reversed-phase high-performance liquid chromatography (RP-HPLC) approach for related sulfonamide compounds, a C18 column is often employed. nih.govresearchgate.net The separation is achieved using a mobile phase, which is commonly a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer. sielc.comnih.gov The pH of the aqueous phase can be adjusted with acids like formic acid or acetic acid to ensure the compound is in a suitable ionic state for optimal separation. nih.gov
For preparative applications, the goal is to isolate this compound from reaction byproducts or degradation products. This is achieved by loading a concentrated sample solution onto a larger-diameter chromatography column and collecting the eluent in fractions. The fractions containing the pure compound are then combined and the solvent is removed. Purity assessment of the final product and the collected fractions is subsequently performed using analytical HPLC, where sharp, symmetrical peaks indicate a high degree of purity.
High-Performance Liquid Chromatography (HPLC) for Medium Composition Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis of this compound in various media, such as pharmaceutical formulations or environmental samples. nih.gov The choice of the stationary phase, mobile phase, and detector is critical for developing a selective and sensitive method.
A common approach for the analysis of sulfonamides is RP-HPLC with UV detection. nih.govwu.ac.th A C8 or C18 column is typically used, providing a nonpolar stationary phase that retains the analyte based on its hydrophobicity. wu.ac.th The mobile phase often consists of a gradient or isocratic mixture of acetonitrile and water, with the addition of a modifying agent like trifluoroacetic acid to improve peak shape. nih.gov Detection is frequently carried out using a photodiode array (PDA) detector, which allows for the monitoring of absorbance at multiple wavelengths, enhancing the specificity of the method. wu.ac.th For instance, a detection wavelength of 265 nm has been found to be effective for a related sulfonamide. wu.ac.th
The following interactive table provides an example of HPLC conditions that could be adapted for the analysis of this compound in a medium.
| Parameter | Condition |
|---|---|
| Column | YMC-Triart C8 (250×4.6 mm, 5µm) |
| Mobile Phase | Gradient elution with acetonitrile and water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 265 nm |
Electrochemical and Surface Analytical Techniques
Understanding the electrochemical properties and surface interactions of this compound is crucial for applications where it may come into contact with metallic surfaces or be subject to redox processes.
Potentiodynamic polarization is an electrochemical technique used to study the corrosion behavior of metals and alloys in the presence of specific chemical compounds. While direct studies on this compound are not widely published, this technique could be employed to investigate its influence on the corrosion of metallic surfaces, such as stainless steel, which is commonly used in pharmaceutical manufacturing equipment. nih.govresearchgate.net
In a typical experiment, a metal electrode would be immersed in an electrolyte solution containing this compound. The potential of the electrode is then scanned, and the resulting current is measured. The resulting polarization curve provides information about the corrosion potential (Ecorr), corrosion current density (icorr), and pitting potential (Epit). researchgate.net By comparing these parameters in the presence and absence of the compound, one can determine if it acts as a corrosion inhibitor or accelerator.
Electrochemical Impedance Spectroscopy (EIS) is a sensitive technique for characterizing interfacial phenomena, such as adsorption and film formation, at the electrode-electrolyte interface. kit.eduresearchgate.net EIS could be a valuable tool for studying the interaction of this compound with conductive surfaces. By applying a small amplitude AC potential at various frequencies and measuring the resulting current, an impedance spectrum is generated. mdpi.com
This spectrum can be modeled using an equivalent electrical circuit to extract parameters related to the charge transfer resistance and the capacitance of the electrical double layer. Changes in these parameters upon the introduction of this compound to the electrolyte can provide insights into its adsorption behavior and the formation of any surface films.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and chemical states of the atoms on a material's surface. mdpi.com XPS would be highly valuable for directly studying the adsorption of this compound onto various substrates.
In a hypothetical XPS experiment, a substrate of interest would be exposed to a solution of this compound, followed by rinsing and drying. The surface would then be irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured to determine their binding energy, which is characteristic of the element and its chemical environment. mdpi.com The presence of nitrogen and sulfur peaks in the XPS spectrum would confirm the adsorption of the molecule. High-resolution scans of the N 1s and S 2p regions could provide further details on the chemical state and bonding of the adsorbed species. researchgate.netresearchgate.net
Development and Validation of Analytical Methods for Research Applications
The development and validation of analytical methods are critical steps to ensure that the data generated in research applications are accurate, reliable, and reproducible. wjpmr.com This process is typically guided by internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). wu.ac.thnih.gov
For an HPLC method, the development process involves optimizing various parameters, including the choice of column, mobile phase composition, flow rate, and detector settings, to achieve the desired separation and sensitivity. jfda-online.com Once the method is developed, it must be validated to demonstrate its suitability for its intended purpose. turkjps.org The key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. researchgate.net
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. wu.ac.th A correlation coefficient close to 0.999 is typically desired. wu.ac.th
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, with acceptable recovery typically falling within the range of 85-115%. wu.ac.th
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govnih.gov
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govnih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. jfda-online.com
The following interactive table summarizes typical validation parameters for an HPLC method for a sulfonamide, which would be analogous for this compound.
| Validation Parameter | Typical Acceptance Criteria |
|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (Recovery) | 85 - 115% |
| Precision (RSD) | ≤ 2% |
| LOD (µg/mL) | Analyte dependent, e.g., 0.5 - 1.0 |
| LOQ (µg/mL) | Analyte dependent, e.g., 1.5 - 3.0 |
Applications of N 4 Aminophenyl Sulfonylacetamide in Chemical Research and Material Science
Chemical Probes for Biochemical Research
Tools for Enzyme Inhibition Studies
The core structure of N-(4-aminophenyl)sulfonylacetamide, a sulfonamide, serves as a foundational scaffold in the design and synthesis of various enzyme inhibitors. While the compound itself is primarily recognized as an antibiotic that inhibits dihydropteroate (B1496061) synthase in bacteria youtube.comdrugbank.com, its derivatives have been explored for targeting other enzymes. The aminobenzenesulfonamide framework is a key feature in developing novel therapeutic agents. hmdb.capubcompare.ai For instance, research into cancer therapeutics has utilized this basic structure to create potent inhibitors for enzymes crucial to cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2). Furthermore, modifications of the aminophenyl sulfonamide motif have led to the development of inhibitors for other enzyme classes, including steroid sulfatase (STS), α-glucosidase, and α-amylase.
Investigating Metabolic Processes
N-(4-aminophenyl)sulfonylacetamide is a valuable tool for investigating specific metabolic pathways in biological systems. The compound, also known as sulfacetamide (B1682645), undergoes extensive metabolism in the liver. wikipedia.org Key biotransformation routes include oxidation, acetylation, and conjugation with sulfate (B86663) or glucuronic acid. wikipedia.org Its primary metabolic fate in humans is acetylation of the N4-amino group, a reaction catalyzed by N-acetyltransferase enzymes.
Reagents in Analytical Chemistry
Precursors for Spectrophotometric Reagents for Metal Ion Determination
In analytical chemistry, N-(4-aminophenyl)sulfonylacetamide serves as a precursor for synthesizing reagents used in the spectrophotometric determination of various substances. The utility of the compound in this context stems from the presence of a primary aromatic amine group (-NH2). epstem.netresearchgate.net This group can be readily diazotized by reacting it with sodium nitrite (B80452) in an acidic medium to form a highly reactive diazonium salt. researchgate.net
This diazonium salt can then be coupled with a variety of electron-rich molecules (coupling agents) to form stable, intensely colored azo dyes. epstem.netresearchgate.net The concentration of the resulting azo dye, which is directly proportional to the initial concentration of the sulfacetamide, can be quantified using UV-Vis spectrophotometry by measuring its absorbance at a specific wavelength (λmax). epstem.netuomustansiriyah.edu.iq This principle has been successfully applied to quantify sulfacetamide in pharmaceutical preparations. epstem.netresearchgate.netuomustansiriyah.edu.iqugm.ac.idresearchgate.net
The following table summarizes various methods developed for the spectrophotometric determination of sulfacetamide using this principle.
| Coupling Reagent | Oxidizing Agent | λmax (nm) | Linear Range (µg/mL) |
| Metol | Potassium Hexacyanoferrate(III) | 540 | 0.1–100 |
| Pyrocatechol | Potassium Periodate | 500.5 | 6.25–112.5 |
| 8-Hydroxy-7-iodoquinoline-5-sulfonic Acid | N/A (Diazotization) | 490 | 2–28 |
| Tetracyanoethylene | N/A | 355 | 1–30 |
| meta-Aminophenol | N/A (Diazotization) | 436 | Not Specified |
This table is generated based on data from multiple research articles. epstem.netresearchgate.netuomustansiriyah.edu.iqugm.ac.idresearchgate.net
Advanced Materials and Surface Science
Corrosion Inhibition Studies and Surface Interactions
N-(4-aminophenyl)sulfonylacetamide has been utilized as a foundational molecule in the development of effective corrosion inhibitors, particularly for protecting metals in acidic environments. Research has focused on modifying the compound to enhance its surface-active properties. A notable example is its use in synthesizing a Schiff's base, N-[(4{[(Z)-(4-hydroxy phenyl) methylidene] amino} phenyl) sulfonyl acetamide (B32628) (4-HPMAPSA), which has demonstrated significant potential as a corrosion inhibitor for mild steel in hydrochloric acid (HCl) medium.
The inhibitive effect of 4-HPMAPSA is dependent on its concentration, the temperature of the environment, and the exposure time. Studies have shown that the compound effectively hinders the corrosion of mild steel, with its performance improving as the concentration of the inhibitor increases. The mechanism of inhibition involves the adsorption of the 4-HPMAPSA molecules onto the surface of the mild steel. This adsorption process is best described by the Langmuir isotherm, which suggests the formation of a uniform monolayer of the inhibitor on the metal surface, effectively creating a barrier against the corrosive medium. The process is found to be spontaneous and endothermic.
The table below presents the inhibition efficiency of 4-HPMAPSA at different concentrations.
| Inhibitor Concentration (g) | Temperature (K) | Inhibition Efficiency (%) |
| 0.5 | 303 | 88.5 |
This table highlights the maximum inhibition efficiency as reported in the study.
Ligands for the Synthesis of Metal Complexes with Novel Properties
The compound N-(4-aminophenyl)sulfonylacetamide, commonly known as sulfacetamide, has demonstrated significant utility as a versatile ligand in coordination chemistry. Its molecular structure features multiple potential donor sites, including the nitrogen atom of the aromatic amino group, the nitrogen atom of the sulfonamide group, and the oxygen atom of the acetamido group. This allows it to coordinate with a variety of metal ions, leading to the formation of metal complexes with diverse structural arrangements and interesting chemical and physical properties. The coordination of sulfacetamide with metal ions has been a subject of research due to the potential for developing new materials and compounds with enhanced biological or catalytic activities.
The ability of sulfacetamide to act as a ligand is attributed to the presence of both hard and soft donor atoms, making it capable of binding to a range of metal centers. Research has shown that the efficacies of some therapeutic agents can be enhanced upon coordination with a suitable metal ion. iosrjournals.org The resulting metal complexes of sulfacetamide have been found to exhibit novel properties, often distinct from the free ligand itself.
Synthesis and Structural Characterization
The synthesis of metal complexes with sulfacetamide typically involves the reaction of a metal salt with the ligand in a suitable solvent, often under reflux. A variety of transition metal complexes of sulfacetamide have been synthesized and characterized, including those with Ca(II), Cd(II), Ce(III), Cr(III), Cs, Fe(II), Fe(III), Pb(II), and Hg(II). iosrjournals.org The molar ratio of ligand to metal used during synthesis plays a crucial role in determining the stoichiometry and geometry of the resulting complex. For many of these complexes, a 2:1 ligand-to-metal molar ratio is employed. iosrjournals.org
Spectroscopic studies are a key tool in elucidating the structure of these complexes. Infrared (IR) spectroscopy, for instance, can provide evidence of coordination by observing shifts in the vibrational frequencies of the functional groups of the sulfacetamide molecule upon complexation. For example, a shift in the band of the carbonyl group (C=O) is indicative of its involvement in bonding with the metal ion. iosrjournals.org
In many of the synthesized complexes, sulfacetamide acts as a bidentate ligand. Spectroscopic evidence suggests that coordination often occurs through the nitrogen atom of the secondary amine adjacent to the carbonyl group and the oxygen atom of the acetamido group. iosrjournals.org This coordination mode leads to the formation of a stable chelate ring. In other cases, such as with a copper(II) nitrate (B79036) complex, sulfacetamide has been shown to act as a bridging bidentate ligand, linking two metal centers through the amino nitrogen (Namino) and the acetamido oxygen (Oacetamido) atoms. nih.gov
The geometry of the resulting metal complexes is often found to be octahedral. iosrjournals.org For instance, in a study involving a series of transition metal complexes, spectroscopic analysis suggested a regular octahedral arrangement where the metal ion is coordinated to atoms from two sulfacetamide ligands. iosrjournals.org A detailed single-crystal X-ray diffraction study of a copper(II) nitrate complex, [Cu(sulfacetamide)2(NO3)2], revealed a tetragonally distorted octahedral geometry. In this structure, the copper(II) ion is coordinated in the basal plane by two amino nitrogen atoms from sulfacetamide and two oxygen atoms from nitrate anions, with two acetamido oxygen atoms from neighboring sulfacetamide molecules occupying the apical positions. nih.gov This arrangement results in a polymeric chain structure. nih.gov
Properties of N-(4-Aminophenyl)sulfonylacetamide Metal Complexes
The formation of metal complexes with N-(4-aminophenyl)sulfonylacetamide can lead to significant changes in the properties of the parent molecule. One of the most notable properties of these complexes is their enhanced antimicrobial activity. Several studies have demonstrated that the metal chelates of sulfacetamide are more bacteriostatic than the drug itself. iosrjournals.orgnih.gov This enhancement in biological activity is a common phenomenon observed in coordination chemistry and is often attributed to factors such as increased lipophilicity of the complex, which facilitates its transport across microbial cell membranes.
The electronic spectra of these complexes provide insights into their geometry and the nature of the metal-ligand bonding. Molar conductance measurements have indicated that many of the synthesized sulfacetamide complexes are non-electrolytes, suggesting that the anions are coordinated to the metal center and not present as free ions. iosrjournals.org The thermal properties of these complexes have also been investigated, providing information on their stability and the presence of coordinated water molecules. nih.gov
The research into metal complexes of N-(4-aminophenyl)sulfonylacetamide highlights its importance as a ligand in the development of new coordination compounds. The ability to systematically vary the metal ion allows for the fine-tuning of the properties of the resulting complexes, opening up possibilities for their application in material science and medicinal chemistry.
Research Findings on N-(4-Aminophenyl)sulfonylacetamide Metal Complexes
| Metal Ion | Proposed Geometry | Coordination Mode of Ligand | Key Findings | Reference |
| Cu(II) | Tetragonally distorted octahedral | Bridging bidentate (Namino, Oacetamido) | Forms a polymeric chain structure; complex shows higher bacteriostatic activity than the free ligand. | nih.gov |
| Ca(II), Cd(II), Ce(III), Cr(III), Cs, Fe(II), Fe(III), Pb(II), Hg(II) | Octahedral | Bidentate (Namino, Oacetamido) | Complexes are non-electrolytes; exhibit promising antimicrobial activity. | iosrjournals.org |
Environmental Behavior and Degradation Pathways of N 4 Aminophenyl Sulfonylacetamide
Environmental Persistence and Biodegradation Resistance
N-(4-aminophenyl)sulfonylacetamide is characterized by its notable persistence in the environment, primarily due to its resistance to biodegradation. nih.govwikipedia.org Studies have shown that in its initial form, the compound is not readily broken down by microorganisms. nih.gov This resistance to microbial degradation contributes to its longevity in aquatic and terrestrial systems following its introduction through various waste streams. The stability of its chemical structure under typical environmental conditions means that natural attenuation through biological processes is limited, leading to its potential accumulation. wikipedia.org
| Environmental Fate Parameter | Observation |
| Biodegradability | Resistant to biodegradation in its parent form. nih.gov |
| Environmental Lifetime | Considered to have a long lifetime in the environment. wikipedia.org |
| Primary Environmental Reservoir | Tends to accumulate in surface water due to its use in human and veterinary medicine. wikipedia.org |
Photodegradation Mechanisms (e.g., Photocatalysis with TiO2)
Photodegradation, particularly photocatalysis using titanium dioxide (TiO2), has been identified as a viable pathway for the breakdown of N-(4-aminophenyl)sulfonylacetamide. nih.govwikipedia.org This advanced oxidation process relies on the generation of highly reactive hydroxyl radicals (•OH) when TiO2 is illuminated with UV radiation. nih.gov These radicals are potent oxidizing agents that can attack the N-(4-aminophenyl)sulfonylacetamide molecule, initiating its degradation.
Theoretical studies based on density functional theory (DFT) have elucidated potential mechanisms of this photocatalytic degradation. rsc.org These studies suggest several possible degradation pathways, including:
Hydroxyl Radical Attack: The process is often initiated by the attack of hydroxyl radicals on specific atoms within the sulfacetamide (B1682645) molecule. The benzene (B151609) ring and the nitrogen atom of the amino group are particularly susceptible to these attacks. rsc.org
Bond Cleavage: A key step in the degradation is the breaking of the sulfur-nitrogen (S-N) bond in the sulfonamide group. rsc.org
Branch Chain Breaking: The acetyl group attached to the sulfonamide nitrogen can also be cleaved. rsc.org
Benzene Ring Dihydroxylation: The addition of hydroxyl groups to the benzene ring can occur, leading to the formation of hydroxylated intermediates. rsc.org
Amino Substitution: The amino group on the benzene ring may also be a site of reaction. rsc.org
Research has indicated that the anatase form of TiO2, particularly the (001) surface, is more effective for the degradation of sulfacetamide due to lower energy barriers for the reaction pathways compared to the (101) surface. rsc.org
| Photocatalysis Details | Description |
| Catalyst | Titanium Dioxide (TiO2) nih.gov |
| Radiation Source | UV radiation nih.gov |
| Primary Reactive Species | Hydroxyl radicals (•OH) rsc.org |
| Key Degradation Pathways | S-N bond cleavage, hydroxyl radical attack, benzene ring dihydroxylation rsc.org |
Formation and Characterization of Degradation Products in Environmental Contexts
The degradation of N-(4-aminophenyl)sulfonylacetamide leads to the formation of various intermediate and final products. The nature of these products depends on the degradation pathway. A significant finding is that the intermediate products of photocatalytic degradation exhibit significantly lower toxicity compared to the parent compound. nih.govwikipedia.org Furthermore, these intermediates are more amenable to subsequent mineralization, meaning they can be further broken down into simpler inorganic compounds. nih.govwikipedia.org
One of the primary and well-documented degradation products of N-(4-aminophenyl)sulfonylacetamide is sulfanilamide (B372717) . wikipedia.orgnih.gov This is often formed through the hydrolysis of the amide bond. nih.gov Further degradation of sulfanilamide can occur, leading to the formation of other compounds. For instance, under UV irradiation, sulfanilamide can be oxidized to a blue-colored product or can react to form an azo dye. nih.gov
While comprehensive identification of all degradation products in diverse environmental settings is complex, studies on sulfonamides as a class provide insights into other potential transformation products. These can include compounds like sulfanilic acid . researchgate.net The degradation of sulfanilamide itself has been shown to produce aromatic intermediates such as catechol, resorcinol, hydroquinone, and p-benzoquinone, which are then further broken down into short-chain organic acids like malic, maleic, fumaric, acetic, oxalic, and formic acids before eventual mineralization to inorganic ions like ammonium (B1175870), nitrate (B79036), and sulfate (B86663). researchgate.net
| Degradation Product | Formation Pathway/Context |
| Sulfanilamide | A major product formed through hydrolysis and photodegradation of N-(4-aminophenyl)sulfonylacetamide. wikipedia.orgnih.govnih.gov |
| Azo dye | Formed as a secondary product from the reaction of sulfanilamide under UV irradiation. nih.gov |
| Sulfanilic acid | A common degradation product observed in the photochemical fate of various sulfonamides. researchgate.net |
| Aromatic Intermediates (from sulfanilamide) | Catechol, resorcinol, hydroquinone, p-benzoquinone. researchgate.net |
| Short-chain organic acids (from sulfanilamide) | Malic, maleic, fumaric, acetic, oxalic, formic, and oxamic acids. researchgate.net |
Quantitative Structure Activity Relationship Qsar Studies on Sulfonylacetamide Derivatives
Development of Pharmacophoric Models
A pharmacophore model outlines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. The development of such models for sulfonylacetamide derivatives has been crucial for identifying novel inhibitors for various therapeutic targets.
In a notable study on N-hydroxy-α-phenylsulfonylacetamide (HPSA) derivatives as inhibitors of matrix metalloproteinase-9 (MMP-9), a key enzyme in cellular processes, researchers developed 3D-QSAR pharmacophore models. nih.gov Using a set of known inhibitors, two significant models were generated. The first model (QSAR model I) identified a pharmacophore consisting of two hydrogen-bond acceptors, two hydrogen-bond donors, and one aromatic ring. A second model (QSAR model II) was characterized by three hydrogen-bond acceptors, one positive ionic feature, and one aromatic ring.
These models demonstrated strong predictive power, confirmed by robust statistical metrics. The development of such pharmacophores is vital for virtual screening campaigns, allowing for the rapid identification of new compounds from large chemical libraries that fit the required structural and electronic profile for biological activity. nih.gov The pharmacophoric features identified in these studies serve as a blueprint for designing next-generation sulfonylacetamide-based inhibitors with improved potency and selectivity.
Correlation of Structural Variations with Biological Modulation
Understanding the relationship between specific structural modifications and the resulting changes in biological activity is a cornerstone of QSAR. For sulfonylacetamide and related sulfonamide derivatives, numerous studies have elucidated how variations in their molecular architecture influence their therapeutic effects. nih.gov
Research on a series of benzenesulfonamide (B165840) conjugates, for instance, correlated structural features with inhibitory activity against human carbonic anhydrase (hCA) isoforms IX and XII, which are associated with tumors. nih.gov 2D-QSAR models were constructed to quantify the impact of different substituents on the inhibitory potency. These models help in rationalizing the observed activities and guiding future structural optimization. nih.gov
Further studies have shown that specific substitutions can dramatically alter bioactivity. For example, in certain chromone (B188151) derivatives, the number and position of hydroxyl groups influence the molecule's electronic charge distribution, polarity, and lipophilicity, which in turn significantly impacts its biological functions, such as antioxidant capacity and cytotoxicity. nih.gov Similarly, for flavonoid molecules, biological performance is dependent on the position and number of substitutions, including hydroxy groups and isoprenyl units. mdpi.com This principle is directly applicable to sulfonylacetamide derivatives, where modifications to the aromatic ring or the acetamide (B32628) group can fine-tune their interaction with biological targets.
| Parameter | hCA IX Model | hCA XII Model |
|---|---|---|
| N | 34 | 34 |
| R² | 0.7291 | 0.7482 |
| R²adj | 0.7042 | 0.7249 |
| F | 40.309 | 44.571 |
Computational QSAR Approaches
Recent advancements in artificial intelligence have introduced powerful new computational methods for QSAR modeling, moving beyond traditional statistical approaches to embrace more complex algorithms like deep learning and graph convolutional networks.
Deep Learning Models for Activity Prediction
Deep learning, a subset of machine learning, utilizes deep neural networks (DNNs) to learn from vast and complex datasets. nih.gov In the context of QSAR, deep learning models have shown exceptional promise for predicting the biological activities of chemical compounds. mdpi.com These models can automatically extract relevant features from molecular representations, often outperforming conventional machine learning techniques. nih.gov
One innovative approach involves the use of an encoder-decoder model combined with a convolutional neural network (CNN). researchgate.net The encoder-decoder component generates fixed-size latent features that represent the chemical molecules, which are then fed into a CNN framework to train a robust model for activity prediction. researchgate.net Another method, known as DeepSnap-DL, uses images generated from 3D chemical structures as input, allowing the system to automatically extract a wealth of structural information. nih.gov These deep learning-based QSAR systems have proven to be powerful tools for molecular design and evaluation in drug development and chemical safety assessment. nih.gov
Graph Convolutional Networks in QSAR Analysis
Graph convolutional networks (GCNs) are a specialized type of neural network designed to work directly with graph-structured data, making them exceptionally well-suited for chemical informatics, as molecules can be naturally represented as graphs of atoms (nodes) and bonds (edges). nih.gov A significant advantage of GCNs in QSAR is their ability to learn from 2D molecular graphs without the need for pre-calculating chemical descriptors, a process that can be complex and time-consuming. researchgate.net
Q & A
Basic: What are the key steps and optimal reaction conditions for synthesizing sodium N-(4-aminophenyl)sulfonylacetamide?
Answer:
The synthesis involves selective N-acylation of sulfanilamide (4-aminobenzenesulfonamide) using acetic anhydride under alkaline conditions (pH 12–14). The reaction proceeds via nucleophilic substitution, where the amino group at the N1 position reacts with the acylating agent. Critical steps include:
- pH Control : Maintaining high alkalinity ensures selective acylation at N1 over N4 .
- Recrystallization : Purification of the intermediate sulfacetamide is performed using ethanol-water mixtures to achieve >95% purity before sodium salt formation .
- Salt Formation : Reacting sulfacetamide with 20% NaOH yields the sodium salt .
Basic: How can spectroscopic methods confirm the structural integrity of sodium N-(4-aminophenyl)sulfonylacetamide?
Answer:
- NMR Spectroscopy : ¹H NMR should show peaks for the acetamide methyl group (~2.1 ppm) and aromatic protons (~6.8–7.5 ppm). ¹³C NMR confirms the carbonyl carbon (~170 ppm) and sulfonamide sulfur environment .
- IR Spectroscopy : Key absorptions include N–H stretching (~3300 cm⁻¹ for NH₂), C=O (~1660 cm⁻¹), and S=O asymmetric/symmetric stretching (~1350 and ~1150 cm⁻¹) .
- Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 254 (free acid) or 276 (sodium adduct) .
Advanced: What strategies improve yield and purity during synthesis, particularly when scaling up?
Answer:
- Temperature Gradients : Gradual heating (40–60°C) during acylation minimizes side reactions like hydrolysis of acetic anhydride .
- Solvent Optimization : Using polar aprotic solvents (e.g., DMF) enhances solubility of intermediates, reducing byproduct formation .
- Chromatographic Purification : For trace impurities, flash chromatography with silica gel (eluent: ethyl acetate/methanol 9:1) achieves >99% purity .
Advanced: How does the sulfonamide group influence the compound’s reactivity in biological systems?
Answer:
The sulfonamide moiety acts as a bioisostere for carboxylic acid, enabling hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase). Its electron-withdrawing nature enhances stability against hydrolysis but may reduce membrane permeability. Modifications to the N-aminophenyl group (e.g., introducing halogens) can improve target selectivity and potency .
Advanced: How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?
Answer:
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
- Structural Validation : Confirm batch purity via HPLC and XRD to rule out impurities affecting activity .
- Computational Modeling : QSAR studies correlate substituent effects (e.g., electron-donating groups on the phenyl ring) with activity trends, guiding experimental validation .
Advanced: What methodologies are recommended for studying the compound’s potential as an enzyme inhibitor?
Answer:
- Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterase activity) .
- Docking Simulations : Use AutoDock Vina to predict binding modes with target enzymes like dihydrofolate reductase .
- Thermal Shift Assays : Monitor protein melting temperature (Tm) shifts to confirm binding .
Advanced: How can researchers address low aqueous solubility in pharmacological studies?
Answer:
- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance solubility without altering pH .
- Salt Screening : Explore alternative counterions (e.g., potassium, lysine) to improve dissolution .
- Nanoparticle Encapsulation : Bentonite clay or PLGA nanoparticles can increase bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
